1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The iodophenyl group may also interact with aromatic residues through π-π stacking interactions, affecting protein function and signaling pathways .
Comparison with Similar Compounds
1-(4-Iodophenyl)piperidin-2-one: Another iodophenyl-substituted heterocycle with different biological activities.
4-Iodophenylacetic acid: A simpler iodophenyl compound used in organic synthesis.
1-(4-Iodophenyl)pyrrole: A related compound with applications in material science and medicinal chemistry.
Uniqueness: 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of both a thiol group and an iodophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .
Properties
IUPAC Name |
3-(4-iodophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYPZUGRQBIXJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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